5-Carbamoyl-2-chlorobenzoic acid physical and chemical properties
5-Carbamoyl-2-chlorobenzoic acid physical and chemical properties
An In-Depth Technical Guide on 5-Carbamoyl-2-chlorobenzoic Acid: Physical Properties, Chemical Reactivity, and Applications
Executive Summary
5-Carbamoyl-2-chlorobenzoic acid (CAS: 41683-96-9) is a highly versatile, polyfunctional building block utilized extensively in advanced organic synthesis, pharmaceutical drug development, and environmental materials science[1][2]. Characterized by a precisely arranged triad of functional groups—a carboxylic acid, an aryl chloride, and a primary amide—this molecule offers orthogonal reactivity that can be selectively manipulated by synthetic chemists to build complex molecular architectures.
Molecular Architecture and Physicochemical Profiling
The molecular architecture of 5-carbamoyl-2-chlorobenzoic acid dictates its physical behavior and downstream utility. The compound typically crystallizes as a yellow to brown solid and possesses a framework that is highly amenable to hydrogen bonding, which influences its solubility profile and melting characteristics[2].
Table 1: Physicochemical Properties of 5-Carbamoyl-2-chlorobenzoic Acid
| Property | Value |
| CAS Number | 41683-96-9[2] |
| Molecular Formula | C₈H₆ClNO₃[2] |
| Molecular Weight | 199.59 g/mol [2] |
| IUPAC Name | 5-carbamoyl-2-chlorobenzoic acid[1] |
| Physical Form | Yellow to Brown Solid[2] |
| InChI Key | BULSSJGKUARKMA-UHFFFAOYSA-N[2] |
Mechanistic Chemical Reactivity
As a Senior Application Scientist, it is critical to look beyond the static structure and understand the electronic cross-talk between the substituents on the benzene ring. The reactivity of 5-carbamoyl-2-chlorobenzoic acid is governed by three distinct domains:
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C1 Carboxylic Acid (Acidity & Sterics): The chlorine atom at the C2 (ortho) position exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, thereby lowering the pKa of the acid relative to an unsubstituted benzoic acid. However, the steric bulk of the ortho-chlorine atom hinders nucleophilic attack at the carbonyl carbon, necessitating the use of highly active coupling reagents (e.g., HATU) or conversion to an acid chloride prior to esterification or amidation workflows.
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C2 Aryl Chloride (SNAr Activation): Unactivated aryl chlorides are typically inert to Nucleophilic Aromatic Substitution (S_NAr). However, in this scaffold, the carbamoyl group at C5 is situated para to the chlorine atom. The resonance electron-withdrawing nature (-M effect) of the para-carbamoyl group significantly depletes electron density at the C2 position. This electronic activation allows the aryl chloride to undergo S_NAr with strong nucleophiles (such as primary amines or thiolates) under thermal conditions, bypassing the need for palladium catalysis in certain workflows.
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C5 Carbamoyl Group (Functional Group Interconversion): The primary amide can be orthogonally dehydrated to a nitrile using dehydrating agents like POCl₃, or subjected to a Hofmann rearrangement (using halogens in strong base) to yield 5-amino-2-chlorobenzoic acid, a highly valuable aniline derivative.
Chemical reactivity map highlighting the three orthogonal functional groups.
Validated Synthetic Workflows
The most reliable method for synthesizing 5-carbamoyl-2-chlorobenzoic acid is through the controlled hydrolysis of 5-cyano-2-chlorobenzoic acid. Traditional acidic or basic hydrolysis often suffers from poor chemoselectivity, "overshooting" the amide and hydrolyzing the nitrile entirely to a dicarboxylic acid.
To prevent this, we employ the Radziszewski amidation [3]. This reaction utilizes alkaline hydrogen peroxide to selectively convert the nitrile to a primary amide. The causality of this selectivity lies in the mechanism: the hydroperoxide anion (HOO⁻) attacks the nitrile carbon to form a highly reactive peroxycarboximidic acid intermediate, which rapidly oxidizes a second molecule of H₂O₂, collapsing specifically into the amide without further hydrolysis[3].
Step-by-Step Protocol: Radziszewski Synthesis
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Substrate Dissolution: Suspend 1.0 equivalent of 5-cyano-2-chlorobenzoic acid in a 4:1 mixture of Dimethyl Sulfoxide (DMSO) and Deionized Water.
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Causality: DMSO ensures complete solvation of the organic precursor while remaining miscible with the aqueous reagents.
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Base Addition: Add 2.0 equivalents of Potassium Carbonate (K₂CO₃) and stir at 0 °C for 15 minutes.
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Causality: K₂CO₃ provides the mild alkalinity required to generate the active hydroperoxide anion (HOO⁻) from H₂O₂ without deprotonating the resulting amide.
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Peroxide Introduction: Dropwise, add 3.0 equivalents of 30% aqueous Hydrogen Peroxide (H₂O₂) while maintaining the internal temperature below 10 °C.
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Causality: The reaction is highly exothermic and evolves oxygen gas; controlled addition prevents thermal runaway.
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Thermal Maturation: Remove the ice bath and gently warm the reaction to 40 °C for 4 hours.
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Causality: 40 °C is the optimal thermodynamic sweet spot for the Radziszewski reaction to proceed to completion without triggering unwanted side reactions[3].
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Self-Validating Workup: Cool the mixture to 0 °C and slowly acidify with 1M HCl until the pH reaches 2.0.
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Trustworthiness/Self-Validation: Because the product contains a free carboxylic acid, it will remain soluble in the alkaline reaction mixture as a potassium salt. Upon acidification, the neutral 5-carbamoyl-2-chlorobenzoic acid will crash out of solution as a visible yellow/brown precipitate, instantly validating the success of the transformation[2].
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Isolation: Vacuum filter the precipitate, wash with ice-cold water to remove residual DMSO and inorganic salts, and dry under high vacuum.
Synthetic workflow for 5-carbamoyl-2-chlorobenzoic acid via Radziszewski amidation.
Translational Applications
Beyond its utility as a synthetic intermediate, 5-carbamoyl-2-chlorobenzoic acid has direct translational applications across multiple scientific disciplines:
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Pharmaceutical Scaffolds: It serves as a structural analog to para-aminobenzoic acid (PABA). The chlorinated and carbamoylated framework is heavily utilized in drug discovery to synthesize complex molecules for antimicrobial, anti-inflammatory, and anticancer research[1].
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Environmental Engineering: Carbamoyl benzoic acid derivatives demonstrate exceptional utility in environmental chemistry. They act as eco-friendly agents in coagulation-flocculation processes for wastewater treatment. The molecule's dual ability to engage in chemical precipitation (via the carboxylate) and electrostatic interactions (via the amide) gives it a high affinity for sequestering toxic heavy metal ions, such as Pb²⁺, Hg²⁺, and Cu²⁺, from aqueous environments[1].
References
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Title : Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source : ACS Omega URL :[Link]
